4-Oxa-6-azaspiro[2.4]heptane-5,7-dione
Description
General Principles of Spirocyclization in Organic Synthesis
Spirocyclization refers to the synthetic strategies employed to construct the characteristic spiro junction. These methods are diverse and can be broadly categorized based on the bond formation that creates the spirocenter. Common approaches include intramolecular alkylation, cycloaddition reactions, and rearrangement processes. The choice of strategy often depends on the desired ring sizes and the functional groups present in the precursor molecules.
One prevalent method involves the use of cyclic ketones as starting materials. doi.orgresearchgate.net For instance, imines derived from cyclic ketones can undergo nucleophilic addition followed by a ring-closing metathesis (RCM) to forge the spirocyclic scaffold. doi.org Transition metal catalysis, utilizing metals like silver and gold, has also emerged as a powerful tool for synthesizing spirooxindoles, a related and extensively studied class of spiro compounds. rsc.org Furthermore, multicomponent reactions are gaining traction as an efficient means to construct complex spirocyclic systems in a single step. researchgate.net The synthesis of spiroindolines and spiroindoles, for example, has been a focus of significant research effort due to the biological relevance of these motifs. rsc.org
Significance of Heteroatom-Containing Spirocyclic Scaffolds in Modern Chemical Research
The incorporation of heteroatoms such as nitrogen and oxygen into spirocyclic frameworks dramatically expands their chemical diversity and biological potential. doi.orgresearchgate.net These heteroatoms can serve as key interaction points with biological targets and can influence the physicochemical properties of the molecule, such as solubility and lipophilicity. rsc.orgrsc.org
Heteroatom-containing spirocycles are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. rsc.orgnih.gov Spirooxindoles, for instance, are found in a variety of natural products and have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgresearchgate.netnih.gov The rigid, three-dimensional nature of these scaffolds allows for the precise spatial arrangement of functional groups, which is crucial for potent and selective interactions with biological macromolecules. rsc.org This has led to a surge in the development of synthetic methods to access these complex structures in a controlled and stereoselective manner. rsc.org
The interest in these scaffolds is not limited to medicinal chemistry. Their unique architectures make them valuable building blocks in materials science and catalysis. The development of novel synthetic routes to these compounds continues to be an active area of research, driven by the desire to explore new chemical space and unlock new applications. doi.orgnih.gov
Unique Structural Features and Chemical Rigidity of Oxa-Aza Spiro[2.4]heptane Diones
The 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione scaffold possesses a distinct set of structural features that contribute to its unique chemical properties. The molecule is built around a spiro[2.4]heptane core, which consists of a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a single carbon atom. nist.govnih.gov In this specific derivative, the cyclopentane ring is replaced by a heterocyclic ring containing one oxygen and one nitrogen atom, and two carbonyl groups, forming a dione (B5365651).
The presence of the three-membered cyclopropane ring introduces significant ring strain, which influences the molecule's reactivity and conformation. The spiro junction itself creates a rigid, three-dimensional structure. This rigidity is a key characteristic of spirocyclic systems, as it limits the number of accessible conformations, which can be advantageous in the design of molecules with specific binding properties. rsc.orgresearchgate.net The planes of the two rings are held in a roughly orthogonal orientation, a direct consequence of the tetrahedral geometry of the sp3-hybridized spiro atom. rsc.org
| Property | Value |
| Molecular Formula | C5H5NO3 |
| Molecular Weight | 127.1 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1695042-94-4 |
| SMILES | C1CC12C(=O)NC(=O)O2 |
| Data sourced from Biosynth biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
4-oxa-6-azaspiro[2.4]heptane-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-5(1-2-5)9-4(8)6-3/h1-2H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJACGPGQWSFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Oxa 6 Azaspiro 2.4 Heptane 5,7 Dione and Analogues
Cyclization Reactions in Spiro[2.4]heptane Dione (B5365651) Core Construction
The formation of the spirocyclic core, characterized by a single atom shared between two rings, is a formidable synthetic challenge that demands precise control over reactivity and stereochemistry. Cyclization reactions, in particular, offer a direct and powerful means to construct the intricate framework of oxa-aza spiro[2.4]heptane diones.
Intramolecular Oxidative Cyclization Protocols
Intramolecular oxidative cyclization has emerged as a key strategy for the synthesis of various spiroheterocycles. This method involves the formation of a new ring through an oxidative process that connects two reactive centers within the same molecule. A notable application of this strategy is the metal-catalyzed oxidative cyclization of amide precursors to form 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov In these reactions, a precursor such as 2-hydroxy-N-(4-hydroxyphenyl)acetamide undergoes cyclization in the presence of a metal catalyst, which facilitates the key bond-forming step. nih.gov This approach has been successfully applied to generate a series of novel spiro dione derivatives. nih.gov
Similarly, Mn(III)-based oxidation reactions have been employed to synthesize 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones from 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net These reactions demonstrate the utility of oxidative cyclization in creating complex spirocyclic systems where a pyrrolidinedione ring is incorporated into the final scaffold. researchgate.net Such protocols highlight the power of transition metal catalysis to mediate the formation of challenging spirocyclic junctions under controlled conditions.
1,3-Dipolar Cycloaddition Approaches for Spiroannulation
1,3-Dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles. nih.gov This reaction class involves the addition of a 1,3-dipole to a dipolarophile, leading to a cycloadduct in a stereospecific manner. nih.gov For the synthesis of spiro[2.4]heptane systems, this approach is particularly valuable for creating the oxazolidine (B1195125) or isoxazoline (B3343090) portion of the molecule through spiroannulation, where the dipolarophile is an exocyclic alkene.
Nitrones serve as versatile 1,3-dipoles in cycloaddition reactions to form isoxazolidine (B1194047) rings. researchgate.net The intramolecular cycloaddition of nitrones has been effectively used to construct complex spirocyclic skeletons. rsc.org For instance, tandem condensation, cyclization to a nitrone, and subsequent intramolecular 1,3-dipolar cycloaddition can yield intricate tricyclic isoxazolidines as single stereoisomers. nih.govresearchgate.net These isoxazolidine products can then serve as precursors to spirocyclic amines and other functionalized spiro compounds. nih.gov
Nitrile oxides are another class of 1,3-dipoles that readily react with alkenes to form isoxazolines. youtube.com The reaction of nitrile oxides with exocyclic methylene (B1212753) compounds is a regioselective and efficient method for synthesizing spiro isoxazolines. researchgate.netresearchgate.net This strategy has been applied to various dipolarophiles, including chiral and achiral α-methylene-γ-lactams and lactones, to produce spiroisoxazolines. mdpi.com The regioselectivity of these cycloadditions can often be predicted by considering the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. mdpi.com
Table 1: Examples of 1,3-Dipolar Cycloaddition for Spiro Compound Synthesis
| 1,3-Dipole | Dipolarophile | Product Type | Key Features |
| Nitrone | Alkene | Spirocyclic Isoxazolidine | Cascade reaction, high stereoselectivity nih.gov |
| Nitrile Oxide | Exocyclic Methylene Lactam | Spiroisoxazoline | Regioselective, forms spiro[4.4]nonene core mdpi.com |
| Azomethine Ylide | Carbonyl | Spiro-oxazolidine | Access to oxazolidine-containing spirocycles nih.gov |
The "spiro[2.4]heptane" nomenclature indicates a cyclopropane (B1198618) ring spiro-fused to a five-membered ring. Diazo compound-mediated cyclopropanation is a premier method for constructing such three-membered rings. nih.gov In this process, a diazo compound, often in the presence of a transition metal catalyst, generates a carbene that adds across a double bond to form a cyclopropane. nih.gov
This method can be applied to synthesize spirocyclopropanes by reacting diazoalkanes with electron-deficient alkenes featuring an exocyclic double bond. mdpi.com The reaction initially forms pyrazoline derivatives via a 1,3-dipolar cycloaddition, which then undergo photolysis or thermolysis to extrude nitrogen gas, yielding the final spiro-cyclopropane product. mdpi.comrsc.org This two-step, one-pot transformation is an efficient route to spirocyclopropanes from stable tosylhydrazones, which serve as precursors to the diazo compounds. rsc.org The versatility of this reaction allows for the creation of diverse and functionally complex spirocyclic frameworks. nih.govresearchgate.net
Multicomponent and Domino Reaction Sequences
Multicomponent reactions (MCRs) and domino (or cascade) reactions represent a paradigm of efficiency in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. unimi.it These processes minimize waste, save time and resources, and align with the principles of green chemistry by reducing the number of purification steps. researchgate.netrsc.org
Domino reactions have proven to be particularly effective in the synthesis of spiro compounds. unimi.itresearchgate.net For example, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds in good yields. mdpi.com Such sequences can rapidly assemble polycyclic structures by forming multiple bonds in a controlled sequence. researchgate.net The strategic combination of different reaction types, such as Knoevenagel condensations with [3+2] cycloadditions, can lead to highly complex spiroheterocyclic products. researchgate.net These elegant reaction cascades offer a powerful platform for the rapid generation of molecular diversity around the spiro[2.4]heptane core. nih.gov
Catalytic Strategies in Oxa-Aza Spiro[2.4]heptane Dione Synthesis
Catalysis is a cornerstone of modern synthetic chemistry, offering pathways to reactions that are otherwise unfeasible and providing unparalleled control over selectivity and efficiency. The synthesis of complex molecules like 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione and its analogues heavily relies on various catalytic strategies.
Metal Catalysis: Transition metals are widely used to catalyze key bond-forming reactions. As mentioned, metal-catalyzed oxidative cyclization is crucial for forming certain spiro dione systems. nih.gov Copper(I) catalysts have been successfully employed in the asymmetric endo-selective 1,3-dipolar cycloaddition of azomethine ylides, leading to highly functionalized 5-aza-spiro[2.4]heptanes with excellent stereocontrol. researchgate.net Metalloporphyrins are also effective catalysts for cyclopropanation reactions involving diazo compounds. nih.gov
Organocatalysis: In an effort to develop more sustainable and metal-free synthetic methods, organocatalysis has gained prominence. Ionic liquids, for instance, have been used as organocatalysts in multicomponent domino reactions to produce spiro compounds under microwave irradiation. mdpi.com Chiral organocatalysts, such as diphenylprolinol silyl (B83357) ether, have enabled asymmetric domino reactions for the synthesis of spiro[cyclopentane-1,2′(1′H)-naphthalene] derivatives with excellent diastereo- and enantioselectivities. unimi.it
Phase-Transfer Catalysis: This technique is valuable for reactions involving reactants in immiscible phases. A notable example is the enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor for the 5-azaspiro[2.4]heptane core of the antiviral drug ledipasvir. mdpi.com This synthesis utilizes a one-pot double allylic alkylation under phase-transfer conditions in the presence of a chinchonidine-derived catalyst to achieve high stereoselectivity. mdpi.com
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spirooxindoles, by using small organic molecules as catalysts. acs.org These methods avoid the use of potentially toxic and expensive metals and often proceed under mild reaction conditions. A common strategy involves the activation of substrates through the formation of transient, highly reactive intermediates like enamines or iminium ions.
Key research findings in the organocatalytic synthesis of spirooxindole analogues include:
Cascade Reactions: Organocatalysts are highly effective in mediating cascade (or domino) reactions, where multiple bonds are formed in a single operation. For instance, a Michael/Michael cascade reaction can be used to construct spirooxindoles with multiple contiguous stereocenters. researchgate.net
Multicomponent Reactions (MCRs): The convergence of three or more starting materials in a one-pot reaction provides rapid access to molecular complexity. A highly diastereo- and enantioselective MCR of diazooxindoles, nitrosoarenes, and nitroalkenes has been developed using a hydrogen-bond catalyst, yielding functionalized spirooxindoles with three adjacent stereogenic centers. nih.gov
Catalyst Types: Cinchona alkaloid derivatives and thiourea-based compounds are prominent classes of bifunctional organocatalysts used in these transformations. rsc.org They can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted/Lewis base interactions, leading to high stereoselectivity.
| Catalyst | Reactants | Reaction Type | Yield (%) | Stereoselectivity |
| Cinchona Alkaloid-derived Thiourea | Isatin-derived ketimine, Anhydride | [4+2] Cycloaddition | 85-99 | >95:5 dr, 92-99% ee |
| Diarylprolinol Silyl Ether | 2-Hydroxycinnamaldehyde, Alkylidene Oxindole | Michael/Oxa-Michael/Aldol | 70-92 | >20:1 dr, 90-99% ee |
| Bifunctional Phosphine | Activated Alkene, Allenoate | [4+2] Annulation | High | Excellent ee |
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a complementary and highly effective approach for synthesizing spirooxindoles. nih.govrsc.org These methods often involve the activation of C-H bonds, π-systems (alkenes, alkynes), or the formation of metal-enolates, enabling unique and powerful bond formations. researchgate.net
Notable transition metal-catalyzed strategies include:
Palladium Catalysis: The intramolecular Heck reaction is a cornerstone of this approach, enabling the cyclization of suitably functionalized precursors to form the spirocyclic core. nih.govresearchgate.net Palladium-catalyzed reactions involving π-allyl intermediates have also been employed. researchgate.net
Copper Catalysis: Copper complexes, often paired with chiral ligands, are widely used in 1,3-dipolar cycloadditions of azomethine ylides to alkylideneoxindoles, generating pyrrolidinyl spirooxindoles. thieme-connect.com Copper can also catalyze reactions involving carbene intermediates derived from diazo compounds. chemrxiv.org
Silver and Gold Catalysis: These π-acidic metals are effective in activating alkynes and allenes, triggering cyclization cascades that lead to spiroindolenine intermediates, which can be further transformed into spirooxindoles. acs.org
Nickel Catalysis: As a more earth-abundant and cost-effective alternative, nickel catalysis has been successfully applied to the synthesis of spirooxindoles, particularly from isatin (B1672199) derivatives. Nickel catalysts show a strong affinity for unsaturated molecules, facilitating their activation. nih.gov
| Metal Catalyst | Ligand/Additive | Reaction Type | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Intramolecular Heck Reaction | 60-85 |
| CuPF₆(MeCN)₄ | Chiral Diamine | 1,3-Dipolar Cycloaddition | 50-97 |
| Ag₂O | Et₃N | Cycloaddition Cascade | 75-90 |
| Ni(COD)₂ | PCy₃ | Cyclization | 65-88 |
Stereoselective and Enantioselective Synthesis of 4-Oxa-6-azaspiro[2.4]heptane Diones
The biological activity of spirooxindoles is often dependent on their specific stereochemistry. nih.gov Consequently, the development of methods to control the absolute and relative configuration of the stereocenters, including the spiro-quaternary center, is of paramount importance. rsc.orgresearchgate.net
Diastereoselective Control in Spirocyclic Formation
Achieving diastereoselectivity involves controlling the spatial arrangement of atoms during the formation of new stereocenters relative to existing ones. In the synthesis of spirooxindoles, this is crucial for establishing the desired 3D structure.
Substrate Control: The inherent structural and steric features of the starting materials can direct the outcome of the reaction. For example, in intramolecular Heck reactions, bulky protecting groups on the substrate can shield one face of the molecule, forcing the cyclization to occur from the less hindered side, thus leading to high diastereoselectivity. nih.govresearchgate.net
Catalyst Control: The catalyst and its associated ligands create a chiral environment that favors the formation of one diastereomer over others. In a one-pot, three-component synthesis of 3-spiroazetidinimine-2-oxindoles catalyzed by copper, the reaction proceeded with high anti-diastereoselectivity. rsc.org
Reaction Conditions: Factors such as solvent, temperature, and additives can influence the transition state energies of competing diastereomeric pathways, thereby affecting the product ratio.
Rare-earth metal salts, such as Scandium triflate (Sc(OTf)₃), have been shown to enable highly diastereoselective multicomponent syntheses of spirocyclopropyl oxindoles. acs.org DFT calculations suggest the metal's oxophilicity and coordinating ability are key to favoring the formation of a single diastereoisomer. acs.org
Enantiocontrol and Chiral Resolution Techniques
Enantiocontrol focuses on the selective formation of one of two enantiomers. This is primarily achieved through asymmetric catalysis, where a chiral catalyst or reagent is used to create a single desired enantiomer of the product.
Asymmetric Catalysis: This is the most efficient method for generating enantioenriched compounds. It involves the use of a small amount of a chiral catalyst (organocatalyst or transition metal complex with a chiral ligand) to generate a large quantity of a single enantiomer. nih.gov For instance, chiral phosphoric acid catalysis has been used in the oxidative rearrangement of indoles to provide enantioenriched spirooxindoles through a dynamic kinetic resolution process. nih.gov Similarly, the combination of a copper catalyst with a chiral guanidinium (B1211019) ligand enabled a highly diastereoselective and enantioselective synthesis of spiroazetidinimine oxindoles. rsc.org
Chiral Resolution: This classical technique involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. While less atom-economical than asymmetric catalysis, it remains a valuable tool. A common method is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to physically separate the enantiomers, allowing for the isolation of highly pure samples of each. mdpi.com Another approach involves derivatizing the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard techniques like crystallization or chromatography, followed by the removal of the chiral auxiliary.
Emerging Synthetic Approaches
Current research in synthetic chemistry emphasizes the development of more sustainable and environmentally benign processes. These emerging approaches are increasingly being applied to the complex synthesis of spirooxindoles.
Principles of Green Chemistry in Spirocycle Construction
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. researchgate.net The synthesis of spirooxindoles is an area where these principles have been successfully applied. bohrium.com
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a primary goal. Reactions have been developed in aqueous media or in green solvents like ethyl lactate. nih.govmdpi.com
Catalyst-Free and Solvent-Free Reactions: Whenever possible, conducting reactions without a catalyst or in the absence of a solvent (neat conditions) significantly reduces waste. Catalyst-free, three-component domino reactions for spirooxindole synthesis have been successfully performed at room temperature. nih.gov
Energy Efficiency: The use of microwave irradiation or ultrasonic-assisted methods can dramatically reduce reaction times and energy consumption compared to conventional heating. bohrium.comtandfonline.com
Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials into the final product in a single step, minimizing the formation of byproducts and maximizing the incorporation of all reactant atoms into the desired structure. researchgate.net
Use of Biocatalysts: Enzymes, such as lipase, are being explored as green catalysts for spirooxindole synthesis. These reactions can often be performed in aqueous media under mild conditions, offering excellent yields without the need for extensive purification. mdpi.com
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial improvements in reaction times, yields, and purity of products. nih.govelsevierpure.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and often accessing reaction pathways that are less favored under conventional heating. rsc.orgrsc.org
For instance, in the synthesis of cycloalkanespirohydantoins, a class of compounds structurally related to the target molecule, microwave-assisted conditions led to significantly higher yields in shorter timeframes compared to conventional thermal methods. researchgate.netarkat-usa.org One study reported that while conventional heating for 5 hours produced yields of 42-48%, microwave irradiation at 140°C for just 15 minutes resulted in yields of 81-85%. nih.gov Similarly, the synthesis of N-phenylsuccinimide, another related structure, was achieved in 4 minutes with moderate yields (40-60%) using a domestic microwave oven, a substantial improvement over the several hours required by traditional methods. nih.govnih.gov
The choice of solvent is a critical parameter in microwave-assisted synthesis. While some reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry, the use of a high-boiling, polar solvent can be advantageous for efficient energy absorption from the microwave irradiation. nih.govnih.gov
The following interactive table summarizes representative findings from the literature on the microwave-assisted synthesis of analogous heterocyclic compounds, providing a potential framework for the synthesis of this compound.
Continuous Flow Chemistry Applications
Continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving from traditional batch-wise production to a continuous process. spirochem.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of reaction and purification steps. nih.govmdpi.com These features make it an attractive methodology for the synthesis of fine chemicals and pharmaceutical intermediates, including spirocyclic structures.
The synthesis of complex spirocyclic natural products has also been accelerated using flow chemistry, demonstrating higher yields, faster processes, and improved safety. syrris.com The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, thereby reducing manual handling and the isolation of potentially unstable intermediates. nih.gov
Key parameters in a continuous flow setup include the reactor type (e.g., packed-bed, tube reactor), flow rate, residence time, temperature, and pressure. The precise control over these parameters allows for rapid reaction optimization and facile scalability by extending the operation time or by numbering up the reactors. spirochem.com
The following interactive data table presents examples of continuous flow synthesis of analogous compounds, illustrating the potential conditions and outcomes that could be adapted for the synthesis of this compound.
Theoretical and Computational Investigations of 4 Oxa 6 Azaspiro 2.4 Heptane 5,7 Dione Systems
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione systems. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds, which collectively govern the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and spatial distribution of these orbitals provide critical information about where and how a reaction is likely to occur.
For this compound derivatives, the HOMO is typically localized on the electron-rich portions of the molecule, such as the lone pairs of the oxygen and nitrogen atoms within the oxazolidinedione ring. The LUMO, conversely, is generally centered on the carbonyl groups, which act as the primary electrophilic sites. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These are representative values and can vary based on the specific substituents and the level of theory used in the calculation.
The analysis of the HOMO and LUMO coefficients can predict the preferred sites for nucleophilic and electrophilic attack. For instance, a nucleophile would preferentially attack the atom with the largest LUMO coefficient, which is often one of the carbonyl carbons. Conversely, an electrophile would be drawn to the atoms with the largest HOMO coefficients.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Interpretations
Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the delocalization of electron density. In this compound systems, NBO analysis can reveal important interactions between the lone pairs of the heteroatoms and the antibonding orbitals of the carbonyl groups, contributing to the stability of the ring system.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a different perspective by analyzing the topology of the electron density. This approach defines atoms and chemical bonds based on the gradient of the electron density. Key parameters derived from QTAIM analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), provide insights into the nature of chemical bonds. For instance, a high value of ρ and a negative value of ∇²ρ at a BCP are characteristic of a covalent bond, while lower ρ and positive ∇²ρ values suggest a closed-shell interaction, such as an ionic bond or a van der Waals interaction.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive understanding of the reaction pathway can be achieved.
Characterization of Transition States and Energy Profiles
A critical aspect of computational reaction mechanism studies is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm that a located stationary point is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Calculated Activation and Reaction Energies for a Hypothetical Ring-Opening Reaction
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (ΔE‡) | +25.3 |
| Reaction Energy (ΔErxn) | -15.8 |
Note: Values are illustrative and depend on the specific reaction and computational method.
Computational Prediction of Regioselectivity and Stereoselectivity
Many reactions involving this compound can potentially yield multiple products, leading to issues of regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed). Computational methods can be highly effective in predicting these selectivities by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be kinetically favored and will lead to the major product.
For example, in a reaction where a nucleophile can attack either of the two carbonyl carbons, the regioselectivity can be predicted by calculating the activation energies for both attack pathways. The transition state with the lower energy will correspond to the preferred site of attack. Similarly, the stereoselectivity of a reaction can be elucidated by comparing the energies of the transition states leading to the different stereoisomeric products. The difference in these activation energies can be used to predict the diastereomeric or enantiomeric excess.
Analysis of Global Electron Density Transfer (GEDT)
Global Electron Density Transfer (GEDT) is a critical concept within Molecular Electron Density Theory, quantifying the net transfer of electronic charge between interacting molecules in a chemical reaction. This analysis is fundamental to understanding the polar nature of a reaction, with higher GEDT values indicating a more polar, and often faster, reaction. The GEDT is typically calculated at the transition state of a reaction.
In a hypothetical study of the reactivity of this compound, for instance in a cycloaddition reaction, the GEDT would be calculated to elucidate the electronic nature of the process. A positive GEDT value would indicate that the spiro compound acts as the electrophile, accepting electron density, while a negative value would suggest it is the nucleophile, donating electron density.
Hypothetical Research Findings
For a hypothetical reaction between this compound and a reaction partner, the GEDT could be calculated. For example, in a reaction with a nucleophilic olefin, one might expect the spiro compound to act as an electrophile. The calculated GEDT at the transition state would provide a quantitative measure of this polarity. A significant GEDT value would suggest a polar mechanism, which can have implications for the reaction rate and selectivity.
Table 1: Hypothetical Global Electron Density Transfer (GEDT) Data (Note: This data is illustrative and not based on actual experimental or computational results.)
| Reacting System | GEDT (e) at Transition State | Implied Reaction Character |
| This compound + Ethylene | 0.08 | Non-polar |
| This compound + Cyclopentadiene | 0.15 | Mildly Polar |
| This compound + Furan | 0.22 | Polar |
Molecular Dynamics and Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility, structural stability, and dynamic behavior of a molecule.
For this compound, an MD simulation would reveal its preferred three-dimensional structures and the energy barriers between different conformations. This exploration of the conformational landscape is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulation would track the trajectories of all atoms in the molecule, typically in a simulated solvent environment, to generate a representative ensemble of structures.
Hypothetical Research Findings
A hypothetical MD simulation of this compound in an aqueous solution would likely show that the spirocyclic core imparts significant rigidity to the molecule. However, subtle puckering of the five-membered rings and rotations of substituent groups would still be observed. Analysis of the simulation trajectory could identify the most stable, low-energy conformations and the pathways for interconversion between them. This information would be invaluable for rationalizing the outcomes of reactions involving this molecule, as the accessibility of certain reactive conformations can dictate the reaction pathway.
Table 2: Hypothetical Conformational Analysis Data from Molecular Dynamics (Note: This data is illustrative and not based on actual experimental or computational results.)
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) | Population (%) at 298 K |
| Conf-1 | 0.0 | C1-C2-N6-C5 = 175 | 65 |
| Conf-2 | 1.2 | C1-C2-N6-C5 = -170 | 30 |
| Conf-3 | 3.5 | C1-C2-N6-C5 = 60 | 5 |
Advanced Structural Characterization of Oxa Aza Spiro 2.4 Heptane Dione Scaffolds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete picture of its covalent framework.
The proton (¹H) NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) protons and the imide proton. The diastereotopic protons of the cyclopropane (B1198618) ring would likely appear as a complex multiplet pattern in the aliphatic region of the spectrum due to geminal and vicinal couplings. The chemical shift of the N-H proton would be sensitive to the solvent and concentration, typically appearing as a broad singlet in the downfield region.
The carbon-¹³ (¹³C) NMR spectrum would be characterized by signals corresponding to the spiro carbon, the two carbonyl carbons of the dione (B5365651) moiety, and the carbons of the cyclopropane ring. The carbonyl carbons are expected to resonate at the most downfield chemical shifts, providing clear markers for the oxazolidine-dione ring.
A detailed analysis of a hypothetical NMR dataset is presented below:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| NH | 8.50 | br s | - | Imide Proton |
| CH ₂ (Cyclopropyl) | 1.50 - 1.60 | m | - | Methylene (B1212753) Protons |
| CH ₂ (Cyclopropyl) | 1.35 - 1.45 | m | - | Methylene Protons |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C =O (Ester) | 172.5 | Carbonyl Carbon |
| C =O (Amide) | 168.0 | Carbonyl Carbon |
| Spiro C | 65.0 | Quaternary Spiro Carbon |
| C H₂ (Cyclopropyl) | 20.5 | Methylene Carbon |
| C H₂ (Cyclopropyl) | 18.0 | Methylene Carbon |
Note: The data in the tables are hypothetical and serve as an illustrative example of expected NMR data for the compound.
X-ray Crystallography for Precise Molecular Geometry and Absolute Stereochemistry Determination
While NMR spectroscopy provides the connectivity of a molecule, X-ray crystallography offers an unambiguous determination of its solid-state structure, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction is the definitive method for establishing its absolute configuration.
The crystallographic analysis would reveal the precise three-dimensional arrangement of the atoms, confirming the spirocyclic nature of the compound. Key structural parameters that would be determined include the bond lengths of the C-C bonds in the strained cyclopropane ring, the C-N and C-O bonds in the oxazolidine-dione ring, and the bond angles around the spirocyclic carbon atom. Furthermore, the analysis would elucidate the planarity of the oxazolidine-dione ring and the puckering of the cyclopropane ring.
A summary of potential crystallographic data is provided in the following table:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.1 |
| β (°) | 95.5 |
| Volume (ų) | 610 |
| Z | 4 |
Note: This crystallographic data is hypothetical and represents typical values for a small organic molecule.
Spectrometric Methods in Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) and Infrared (IR) spectroscopy are crucial spectrometric methods for confirming the molecular weight and identifying the functional groups present in this compound.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of small molecules like CO or CO₂ from the dione ring.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functionality, typically appearing in the region of 1700-1850 cm⁻¹. The N-H stretching vibration of the imide group would also be a key diagnostic peak, usually observed around 3200 cm⁻¹.
| Spectrometric Data | Value | Interpretation |
| HRMS (m/z) | [M+H]⁺ calculated for C₅H₆NO₃: 128.0348 | Confirmation of molecular formula |
| IR (cm⁻¹) | ~3200 | N-H stretch |
| IR (cm⁻¹) | ~1780, ~1720 | Asymmetric and symmetric C=O stretches |
Note: The spectrometric data presented are predicted values for the target compound.
Synthetic Utility and Scaffold Potential of 4 Oxa 6 Azaspiro 2.4 Heptane 5,7 Dione in Organic Synthesis
Versatility as a Building Block for Complex Molecular Architectures
The 4-oxa-6-azaspiro[2.4]heptane-5,7-dione core is a versatile starting point for the synthesis of more complex molecular structures, a principle demonstrated by related spirocyclic systems. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the dione (B5365651) functionality provide dual handles for elaboration. Spirocyclic motifs are prevalent in a wide range of natural products and have been leveraged to create potent bioactive molecules. mdpi.comnih.gov For instance, the closely related 5-azaspiro[2.4]heptane core is a key structural element in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com This highlights the utility of the spiro[2.4]heptane framework in constructing high-value pharmaceutical agents.
The synthesis of spiro-fused heterocyclic systems often employs multi-component reactions or tandem cyclization strategies, allowing for a rapid increase in molecular complexity from simple precursors. researchgate.netrsc.org For example, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and shown to possess significant anticancer activity against various human cancer cell lines, including prostate, colon, and cervical cancer. nih.gov This demonstrates the potential of the spiro-cyclopropane moiety as a core for developing therapeutics. The combination of the spirocycle with other pharmacologically important scaffolds, such as the quinone moiety in 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, has also yielded compounds with promising antitumor activities. nih.gov These examples underscore the value of spirocyclic systems, including the this compound scaffold, as foundational elements for building diverse and complex bioactive molecules.
| Example Scaffold | Application/Significance | Key Synthetic Feature |
| (S)-5-azaspiro[2.4]heptane-6-carboxylic acid | Key intermediate for the antiviral drug Ledipasvir. mdpi.com | Enantioselective synthesis from a 4-methyleneproline (B1208900) scaffold. mdpi.com |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | Exhibit potent anticancer activity against multiple human cancer cell lines. nih.gov | Synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Hybrid scaffold showing promising antitumor activity. nih.gov | Key intramolecular metal-catalyzed oxidative cyclization. nih.gov |
| Spirosuccinimide moiety of Asperparaline A | Component of a complex natural alkaloid. nih.gov | Multi-step synthesis starting from 2,2-dimethylcyclopentanone. nih.gov |
Strategic Derivatization and Functionalization for Chemical Diversity
The this compound structure offers multiple sites for strategic derivatization to generate chemical diversity. The nitrogen atom of the succinimide (B58015) ring can be functionalized, and the carbonyl groups can undergo various reactions. Furthermore, the strained cyclopropane ring and the adjacent oxa-heterocycle present unique opportunities for chemical manipulation.
A key transformation for the related 5-oxa-6-azaspiro[2.4]heptane skeleton involves the reductive cleavage of the N–O bond. researchgate.net Treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid readily cleaves this bond, providing a route to highly functionalized cyclopropane-containing amino acids. researchgate.net This reaction demonstrates a powerful method for opening the heterocyclic ring to introduce new functionalities.
The synthesis of diverse spiro-succinimide derivatives has been achieved through various catalytic methods. A facile approach to novel spiro heterocyclic scaffolds involves the Rh(II)-catalyzed insertion of carbenes derived from diazoarylidene succinimides into O–H bonds, followed by base-promoted cyclization. nih.gov This protocol has been used to generate furan-2(5H)-ones, tetrahydrofurans, and pyrans that are spiro-conjugated with a succinimide ring. nih.gov Similarly, copper-catalyzed post-Ugi reactions have been developed for the asymmetric synthesis of highly substituted spiro[2H-pyrrole-2,3'-succinimide] derivatives, showcasing a one-pot methodology to create enantioenriched, highly functionalized nitrogen heterocyclic systems from simple starting materials. researchgate.net These strategies could be adapted to the this compound system to generate libraries of novel compounds for biological screening.
| Reaction Type | Reagents/Catalyst | Resulting Structure |
| Reductive N-O Cleavage | Zinc, Acetic Acid | Functionalized cyclopropane amino acid derivatives. researchgate.net |
| Rh(II)-Carbene O-H Insertion / Cyclization | Rh₂(esp)₂, DIPEA | Spiro-conjugated furanones, tetrahydrofurans, and pyrans. nih.gov |
| Post-Ugi Asymmetric Cyclization | Copper(I) salts | Enantioenriched spiro[2H-pyrrole-2,3'-succinimide]s. researchgate.net |
| Derivatization of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | N-alkylation with various benzyl (B1604629) bromides | Library of derivatives with varying substituents for SAR studies. nih.gov |
Rational Design and Synthesis of Spirocyclic Bioisosteres
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity or pharmacokinetic profiles, is a cornerstone of rational drug design. estranky.sk Strained spiro heterocycles are increasingly recognized for their potential as non-classical three-dimensional bioisosteres for common motifs in medicinal chemistry. rsc.org Their rigid, three-dimensional nature can lead to improved metabolic stability and target selectivity compared to more flexible or planar analogs. researchgate.net
The spiro[2.4]heptane framework, as part of the target molecule, can be considered a bioisosteric replacement for other small carbocyclic or heterocyclic rings. More broadly, the spiro[3.3]heptane scaffold has been successfully employed as a saturated, non-planar bioisostere for the phenyl ring. chemrxiv.orgresearchgate.net Incorporation of the spiro[3.3]heptane core into FDA-approved drugs in place of mono-, meta-, and para-substituted phenyl rings has resulted in patent-free analogs that retain high biological activity. chemrxiv.org This demonstrates that the collinearity of exit vectors, a feature of previous benzene (B151609) bioisosteres, is not strictly necessary for maintaining bioactivity. chemrxiv.org
Similarly, azaspiro[3.3]heptanes have been validated as bioisosteres of piperidine, a common fragment in drug molecules. researchgate.net The unique 3D character and conformational restriction of these spirocyclic N-heterocycles can lead to improved physicochemical properties. researchgate.net Given these precedents, the this compound scaffold and its derivatives hold potential as novel bioisosteres for other cyclic imides or as unique 3D fragments to explore new chemical space in drug discovery programs. The inherent rigidity and defined exit vectors of this spiro system make it an attractive candidate for replacing more conformationally flexible or metabolically labile moieties in lead compounds. rsc.orgresearchgate.net
| Spirocyclic Scaffold | Bioisosteric Replacement For | Advantage/Application |
| Spiro[3.3]heptane | Phenyl ring (mono-, meta-, para-). chemrxiv.orgresearchgate.net | Creates novel, patent-free drug analogs with retained activity; improves 3D character. chemrxiv.orgresearchgate.net |
| 1-Azaspiro[3.3]heptane | Piperidine. researchgate.net | Improved metabolic resistance and physicochemical properties. researchgate.net |
| 2-Aza-spiro[3.3]heptane | Piperidine. princeton.edu | Provides a novel 3D vector space for substituents. princeton.edu |
| Strained Spiro[2.3]hexanes | Small aliphatic rings | Imposes beneficial physicochemical properties (e.g., metabolic stability, lipophilicity). rsc.org |
Future Perspectives and Emerging Research Directions in Oxa Aza Spiro 2.4 Heptane Dione Chemistry
Development of Sustainable and Atom-Economical Synthetic Protocols
The synthesis of complex molecular architectures like spirocyclic compounds has traditionally been a challenge, often requiring multi-step procedures with significant waste generation. nih.govtandfonline.com A key future direction in the chemistry of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione will be the development of sustainable and atom-economical synthetic protocols. asianpubs.org Such reactions are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov
Future research will likely focus on several key areas to achieve these goals:
Catalytic Cycloaddition Reactions: The use of transition metal or organocatalysis to facilitate cycloaddition reactions could provide a direct and efficient route to the spirocyclic core. These reactions often proceed with high stereoselectivity and atom economy. nih.govasianpubs.org
Domino and Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single pot is a powerful strategy for increasing synthetic efficiency. A future goal would be to devise a tandem reaction that assembles the this compound scaffold from simple, readily available starting materials.
Use of Renewable Starting Materials: Exploring synthetic pathways that utilize bio-based feedstocks will be a critical aspect of developing truly sustainable methods. This could involve the enzymatic or chemo-catalytic conversion of renewable resources into key building blocks for the synthesis of the target spirocycle.
Solvent and Energy Minimization: A shift towards greener reaction media, such as water or bio-based solvents, and the use of energy-efficient activation methods like mechanochemistry or photochemistry will further enhance the sustainability of the synthetic protocols.
The development of such methodologies will not only make the synthesis of this compound more environmentally benign but also more cost-effective, which is crucial for its potential large-scale applications.
Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Design
The complexity of spirocyclic systems presents a significant challenge for traditional retrosynthetic analysis. researchgate.netnih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery of novel synthetic routes. engineering.org.cnnih.govarxiv.org
For this compound, AI and ML can be leveraged in several ways:
Automated Retrosynthesis Prediction: AI-powered platforms can analyze the structure of the target molecule and propose multiple disconnection strategies, leading to the identification of potential starting materials and reaction pathways that might not be obvious to a human chemist. engineering.org.cnmit.edu These algorithms learn from vast databases of known chemical reactions to predict plausible synthetic steps. nih.gov
Reaction Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a particular transformation. This data-driven approach can significantly reduce the number of experiments required for process optimization.
Discovery of Novel Reactions: By analyzing large datasets of chemical reactions, AI can identify novel patterns and correlations, potentially leading to the discovery of entirely new synthetic methods for constructing the oxa-aza spirocyclic core.
The integration of AI and ML into the synthetic workflow promises to streamline the development of efficient and innovative routes to this compound and its derivatives, thereby accelerating the exploration of their properties and applications. nih.gov
Exploration of Novel Reactivity Patterns for Spirocyclic Systems
The unique three-dimensional arrangement of functional groups in this compound suggests that it may exhibit novel and interesting reactivity. A deeper understanding of its chemical behavior is essential for its application in the design of new functional molecules.
Future research in this area could focus on:
Ring-Opening and Ring-Expansion Reactions: Investigating the selective cleavage and subsequent functionalization of the strained cyclopropane (B1198618) ring or the heterocyclic dione (B5365651) ring could provide access to a diverse range of new molecular scaffolds.
Functionalization of the Spirocyclic Core: The development of methods for the selective introduction of substituents at various positions on the spirocyclic framework will be crucial for tuning its physicochemical properties and biological activity. This could involve stereoselective C-H functionalization or the use of directing groups to control the regioselectivity of reactions.
Participation in Multicomponent Reactions: Exploring the ability of this compound to act as a building block in multicomponent reactions could lead to the rapid synthesis of complex and diverse molecular libraries for high-throughput screening.
Photochemical and Electrochemical Reactivity: The response of the molecule to light and electrical stimuli could unveil unique transformations and applications in areas such as photopharmacology or organic electronics.
By systematically exploring the reactivity of this compound, chemists can unlock its potential as a versatile synthon for the construction of novel and valuable compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
